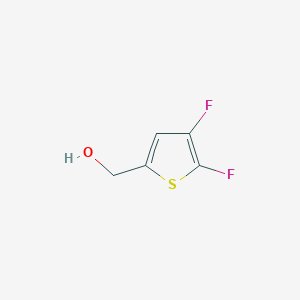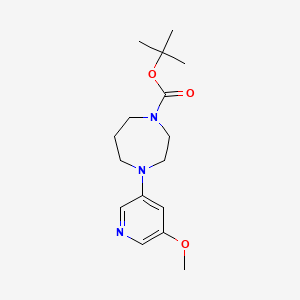
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine is a chemical compound that belongs to the class of homopiperazines This compound is characterized by the presence of a methoxy group attached to the pyridine ring and a tert-butoxycarbonyl group attached to the homopiperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-methoxy-3-pyridine, is subjected to a series of reactions to introduce the necessary functional groups.
Homopiperazine Formation: The pyridine intermediate is then reacted with homopiperazine under specific conditions to form the desired compound.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the homopiperazine nitrogen with a tert-butoxycarbonyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(5-Methoxy-3-pyridyl)propanamine: Similar structure but lacks the homopiperazine ring.
5-Methoxy-3-pyridineboronic acid pinacol ester: Contains a boronic acid group instead of the homopiperazine ring.
2-Methoxy-5-pyrimidylboronic acid: Contains a pyrimidine ring instead of the pyridine ring.
Uniqueness
1-(5-Methoxy-3-pyridyl)-4-tert-butoxycarbonylhomopiperazine is unique due to the combination of the methoxy-pyridine and homopiperazine structures, along with the protective tert-butoxycarbonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
属性
分子式 |
C16H25N3O3 |
|---|---|
分子量 |
307.39 g/mol |
IUPAC 名称 |
tert-butyl 4-(5-methoxypyridin-3-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-7-5-6-18(8-9-19)13-10-14(21-4)12-17-11-13/h10-12H,5-9H2,1-4H3 |
InChI 键 |
DLOURXUEQMCTAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=CN=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


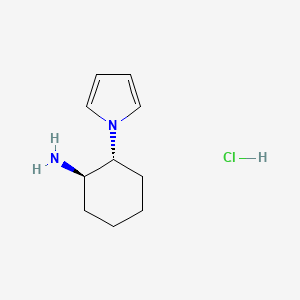
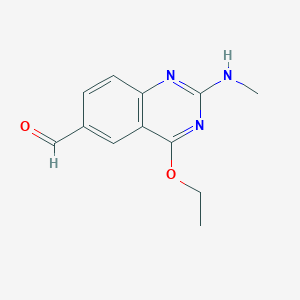
![{[(1-Methylethylidene)amino]oxy}acetyl chloride](/img/structure/B8431436.png)

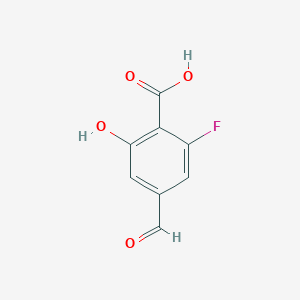
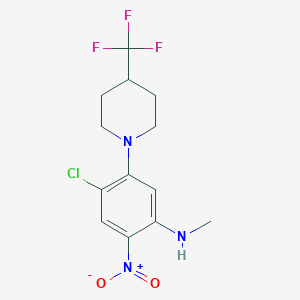

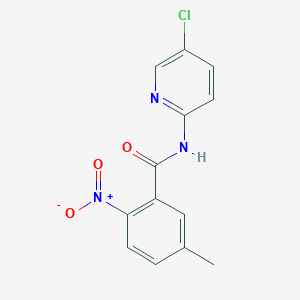


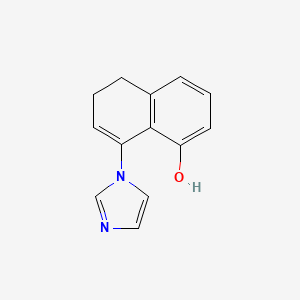
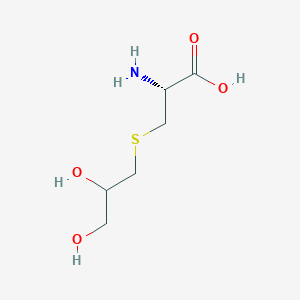
![3-Chloro-6-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8431490.png)
